molecular formula C6H6N4 B11924135 5H-Pyrrolo[2,3-b]pyrazin-7-amine

5H-Pyrrolo[2,3-b]pyrazin-7-amine

Cat. No.: B11924135
M. Wt: 134.14 g/mol
InChI Key: FBTDWOBFILYFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and microwave irradiation . The conditions often involve elevated temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various substituted pyrrolopyrazine derivatives .

Scientific Research Applications

5H-Pyrrolo[2,3-b]pyrazin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazin-7-amine is not fully understood. it is known to exhibit kinase inhibitory activity, suggesting that it may interact with specific kinases involved in cellular signaling pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDWOBFILYFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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